molecular formula C16H17ClF2N4S B12748923 Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(3-(dimethylamino)-2,6-difluorophenyl)ethyl)- CAS No. 181305-21-5

Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(3-(dimethylamino)-2,6-difluorophenyl)ethyl)-

Cat. No.: B12748923
CAS No.: 181305-21-5
M. Wt: 370.8 g/mol
InChI Key: JFMKEUCKWUZCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-(dimethylamino)-2,6-difluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a pyridinyl group, a dimethylamino group, and difluorophenyl moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-(dimethylamino)-2,6-difluorophenyl)ethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(3-(dimethylamino)-2,6-difluorophenyl)ethylamine to form the desired thiourea compound. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature controls.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-(dimethylamino)-2,6-difluorophenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but common reagents include halogens, alkylating agents, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with a wide range of applications.

    N-Phenylthiourea: Known for its use in biochemical assays.

    N,N’-Disubstituted Thioureas: A broad class with diverse chemical properties.

Uniqueness

Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-(dimethylamino)-2,6-difluorophenyl)ethyl)- is unique due to the presence of multiple functional groups that confer specific chemical reactivity and potential biological activity. Its structure allows for interactions with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

181305-21-5

Molecular Formula

C16H17ClF2N4S

Molecular Weight

370.8 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-3-[2-[3-(dimethylamino)-2,6-difluorophenyl]ethyl]thiourea

InChI

InChI=1S/C16H17ClF2N4S/c1-23(2)13-5-4-12(18)11(15(13)19)7-8-20-16(24)22-14-6-3-10(17)9-21-14/h3-6,9H,7-8H2,1-2H3,(H2,20,21,22,24)

InChI Key

JFMKEUCKWUZCOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.